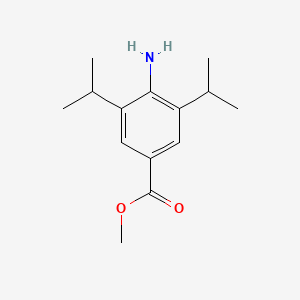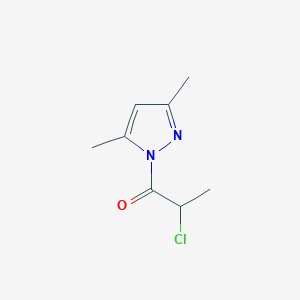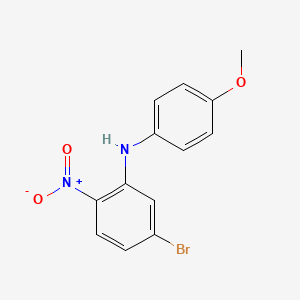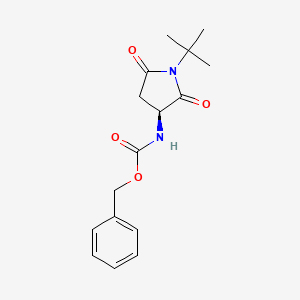
Methyl 4-amino-3,5-diisopropylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzoic acid and features an amino group and two isopropyl groups attached to the benzene ring, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester typically involves the esterification of 4-amino-3,5-bis(1-methylethyl)benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to produce the compound on a larger scale, ensuring consistent quality and higher throughput.
化学反応の分析
Types of Reactions
4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl groups may enhance the compound’s hydrophobic interactions with lipid membranes, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
- 4-Amino-3,5-di-tert-butylbenzoic acid methyl ester
- 4-Amino-3,5-dimethylbenzoic acid methyl ester
- 4-Amino-3,5-diphenylbenzoic acid methyl ester
Uniqueness
4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. These groups may enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it distinct from other similar compounds.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
methyl 4-amino-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-8(2)11-6-10(14(16)17-5)7-12(9(3)4)13(11)15/h6-9H,15H2,1-5H3 |
InChIキー |
ILFSBVRSAAQTIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)



![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)

